(Allyloxycarbonylmethyl)triphenylphosphonium iodide
Overview
Description
(Allyloxycarbonylmethyl)triphenylphosphonium iodide is a chemical compound with the molecular formula C23H22IO2P. It is commonly used in organic synthesis, particularly in the preparation of α,β-unsaturated esters from aldehydes and ketones . The compound is known for its ability to form stable phosphonium salts, which are valuable intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Allyloxycarbonylmethyl)triphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with allyloxycarbonylmethyl iodide. The reaction typically occurs in a polar solvent such as methanol or acetonitrile, and the product is isolated as a white crystalline solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Allyloxycarbonylmethyl)triphenylphosphonium iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in redox reactions, although specific examples are less common.
Coupling Reactions: It is used in coupling reactions to form carbon-carbon bonds, particularly in the synthesis of α,β-unsaturated esters.
Common Reagents and Conditions
Common reagents used with this compound include:
Rhodium or Palladium Catalysts: These are used to remove the allyl group in the preparation of esters.
Polar Solvents: Methanol and acetonitrile are frequently used as solvents for reactions involving this compound.
Major Products Formed
The major products formed from reactions involving this compound include α,β-unsaturated esters and other phosphonium salts, which are valuable intermediates in organic synthesis .
Scientific Research Applications
(Allyloxycarbonylmethyl)triphenylphosphonium iodide has several scientific research applications:
Chemistry: It is widely used in organic synthesis for the preparation of esters and other compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It may be involved in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (Allyloxycarbonylmethyl)triphenylphosphonium iodide involves the formation of stable phosphonium salts, which can act as intermediates in various chemical reactions. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of carbon-carbon bonds through coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Iodide: Similar in structure but with a methyl group instead of an allyloxycarbonylmethyl group.
Ethyltriphenylphosphonium Bromide: Contains an ethyl group and bromide ion instead of an allyloxycarbonylmethyl group and iodide ion.
(Methoxycarbonylmethyl)triphenylphosphonium Bromide: Similar structure with a methoxycarbonylmethyl group and bromide ion.
Uniqueness
(Allyloxycarbonylmethyl)triphenylphosphonium iodide is unique due to its specific structure, which allows for the formation of α,β-unsaturated esters and its use in various coupling reactions. Its ability to form stable phosphonium salts makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2-oxo-2-prop-2-enoxyethyl)-triphenylphosphanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O2P.HI/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h2-17H,1,18-19H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGRTFGJXKYEIH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22IO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583655 | |
Record name | {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206557-04-2 | |
Record name | Phosphonium, [2-oxo-2-(2-propen-1-yloxy)ethyl]triphenyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=206557-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl}(triphenyl)phosphanium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Allyloxycarbonylmethyl)triphenylphosphonium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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